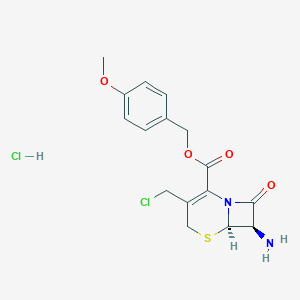

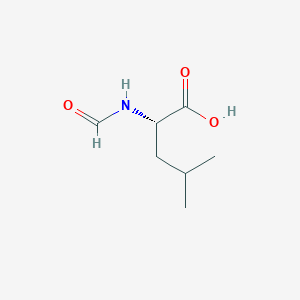

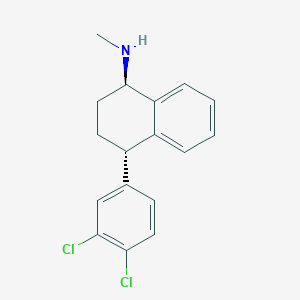

rac-trans-Sertraline

Overview

Description

rac-trans-Sertraline: is a chemical compound known for its role as an antidepressant. It is a selective serotonin reuptake inhibitor (SSRI) and is commonly used to treat major depressive disorder, anxiety disorders, and other psychiatric conditions. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Mechanism of Action

Target of Action

Rac-trans-Sertraline is a chemical that blocks the uptake of dopamine and norepinephrine . It is also known to inhibit the plasma membrane serotonin transporter (SERT) . These targets play crucial roles in regulating mood and anxiety, making this compound effective in treating depression and anxiety-related disorders .

Mode of Action

This compound exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine into the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced anxiety .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of serotonin, dopamine, and norepinephrine . It also targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system . This interaction with phospholipid membranes is consistent with the bilayer couple hypothesis .

Pharmacokinetics

This compound has a linear pharmacokinetic profile and a half-life of about 26 hours . It mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but has little effect on other isoforms . It is highly protein-bound and may interact with other highly protein-bound drugs .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmitter levels and alterations in intracellular vesicle transport . It partially inhibits synaptic responses mediated by N-methyl-D-aspartate receptors (NMDARs) via effects on NMDARs that express GluN2B subunits . These changes can lead to improved mood and reduced anxiety in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation, which can be influenced by environmental factors, represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Additionally, the loss of vacuolar ATPase activity and dysregulation of clathrin function, which can be influenced by cellular and environmental conditions, can modulate this compound’s action at membranes .

Preparation Methods

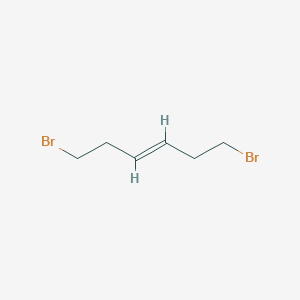

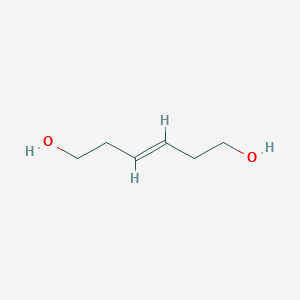

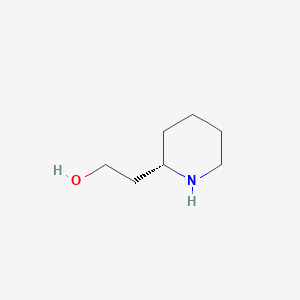

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-Sertraline involves several steps. One common method starts with the Friedel-Crafts acylation of benzene with 3,4-dichlorobenzoyl chloride to produce 3,4-dichlorobenzophenone. This intermediate is then condensed with diethyl succinate using potassium tert-butoxide in tert-butyl alcohol to yield ethyl 3-ethoxycarbonyl-4-(3,4-dichlorophenyl)-4-phenylbut-3-enoate. Hydrolysis of this compound with hydrobromic acid in acetic acid produces 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid, which is then hydrogenated to form 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. This acid is converted to its corresponding acyl chloride using thionyl chloride, followed by cyclization with aluminum chloride to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The final steps involve treatment with methylamine and titanium tetrachloride to form the corresponding imine, which is then reduced to this compound using hydrogen over palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards. Techniques such as simulated moving bed chromatography are often employed to separate the enantiomers and obtain the desired racemic mixture .

Chemical Reactions Analysis

Types of Reactions: rac-trans-Sertraline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions are used in its synthesis, particularly in the final step where the imine is reduced to form the amine.

Substitution: Substitution reactions can occur on the aromatic ring, leading to different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) are used as oxidants.

Reduction: Hydrogen gas over palladium on carbon is commonly used for reduction reactions.

Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions on the aromatic ring

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

rac-trans-Sertraline has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of selective serotonin reuptake inhibitors and their synthesis.

Biology: Researchers study its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.

Medicine: It is extensively used in clinical research to understand its efficacy and safety in treating psychiatric disorders.

Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications

Comparison with Similar Compounds

Fluoxetine: Another SSRI used to treat depression and anxiety disorders.

Citalopram: An SSRI with a similar mechanism of action but different chemical structure.

Paroxetine: An SSRI known for its efficacy in treating anxiety disorders.

Uniqueness: rac-trans-Sertraline is unique due to its high selectivity for the serotonin transporter and its relatively low affinity for other neurotransmitter receptors. This selectivity contributes to its favorable side effect profile compared to other antidepressants .

Properties

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904948 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4, 107508-17-8 | |

| Record name | Sertraline, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)